N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic carboxamide derivative featuring a tetrazole core substituted with a 3-chloro-4-fluorophenyl group and a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4N5O/c16-11-7-9(3-6-12(11)17)21-14(26)13-22-24-25(23-13)10-4-1-8(2-5-10)15(18,19)20/h1-7H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDBAPSQLVKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H12ClF3N4O
- Molecular Weight : 392.75 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and antimicrobial activity. The tetrazole ring is known to enhance lipophilicity and bioavailability, which may contribute to its efficacy.
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Antitumor Activity :
- The compound has shown promise as an antitumor agent through inhibition of specific kinases involved in cell proliferation and survival. Studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Activity :
Antitumor Efficacy
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, it has been tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The compound's antimicrobial effects were evaluated against standard bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
The results indicated that the compound was more effective than Ciprofloxacin against certain bacterial strains .
Case Studies
-
Preclinical Trials :
- A study conducted on mice bearing human tumor xenografts revealed that administration of this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
-
Combination Therapy :
- Research has indicated that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in cancer cells. For instance, synergistic effects were noted when used alongside PDE5 inhibitors, which are known to enhance the sensitivity of certain cancers to treatment .
Scientific Research Applications
Medicinal Chemistry Applications
The tetrazole moiety is recognized for its role in drug design, often contributing to the biological activity of compounds. The incorporation of fluorinated aromatic groups enhances the lipophilicity and metabolic stability of the molecules, making them more suitable for therapeutic use.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. Research indicates that this compound exhibits potent activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : The compound has shown MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial potential .
- Comparison with Standard Antibiotics : In comparative studies, tetrazole derivatives have demonstrated efficacy comparable to established antibiotics such as Ciprofloxacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of tetrazole derivatives is crucial for optimizing their biological properties. The presence of specific substituents on the phenyl rings influences both the potency and selectivity of these compounds.
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro | Enhances antibacterial activity |
| 4-Fluoro | Increases lipophilicity and metabolic stability |
| Trifluoromethyl | Improves binding affinity to biological targets |
Synthesis and Biological Evaluation
A study synthesized a series of tetrazole derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that compounds with similar structures exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria .
In Vivo Studies
In vivo evaluations are essential for confirming the therapeutic potential of these compounds. Preliminary studies using animal models have shown that certain tetrazole derivatives can effectively reduce bacterial load in infected tissues, supporting their development as new antibacterial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Key comparisons include:
Key Observations :
- Core Heterocycles: The tetrazole core in the target compound distinguishes it from thiazole, pyrazole, or tetrahydropyrimidine-based analogs.
- Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 3-methoxy-4-CF3-phenyl or 3,5-diF-phenyl groups in antibacterial analogs. The trifluoromethyl group enhances lipophilicity, a common feature in agrochemicals (e.g., ).
Physicochemical Properties
- Molecular Weight and LogP : The target compound’s molecular weight (~435 g/mol) and calculated LogP (~3.8) are comparable to nitrothiophene analogs (~420–440 g/mol, LogP ~3.5–4.0), suggesting similar membrane permeability .
- Solubility : The tetrazole’s polarity may improve aqueous solubility relative to pyrazole or thiazole analogs, though chloro/fluoro substituents could counterbalance this effect .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : Utilize condensation reactions between aryl amines and activated carbonyl intermediates. For example, intermediates like 4-(trifluoromethyl)phenyl tetrazole can be coupled with 3-chloro-4-fluoroaniline derivatives via carbodiimide-mediated amidation (e.g., EDC or DCC) . Optimize solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., DMAP) to enhance yield. Monitor purity via HPLC or LC-MS .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of 1H/13C-NMR to confirm substituent positions (e.g., distinguishing chloro/fluoro aryl protons) and FT-IR to validate carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole (C=N, ~1500 cm⁻¹) functional groups . X-ray crystallography (as in ) is recommended for unambiguous stereochemical confirmation.
Q. What are the critical solubility and stability considerations for handling this compound?
- Methodology : Test solubility in aprotic solvents (e.g., DMSO, acetonitrile) and assess stability under varying pH (e.g., 4–10) and temperature (−20°C to 25°C) using accelerated degradation studies. Purity (>95%) is critical for reproducibility; use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, chloro, fluoro) influence the compound’s reactivity and bioactivity?
- Methodology : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of the trifluoromethyl group on tetrazole ring electrophilicity. Compare with analogs (e.g., ’s chlorinated benzoic acids) to correlate substituent position with biological activity (e.g., enzyme inhibition) .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays). Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference PubChem bioassay data () to identify batch-dependent variability (e.g., impurity profiles) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Optimize logP and solubility via substituent modifications (e.g., replacing chloro with methoxy groups) while retaining hydrogen-bonding motifs. Validate predictions with in vitro ADME assays .
Key Considerations for Experimental Design
- Stereochemical Purity : Chiral HPLC or SFC is critical if enantiomers are present (e.g., ’s diastereomeric analogs).
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell permeability via Caco-2 assays .
- Safety : Fluorinated and chlorinated aryl compounds may require specialized waste disposal; consult OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
